molecular formula C16H15N3O4 B4941210 4-acetamido-N-(2-methyl-3-nitrophenyl)benzamide

4-acetamido-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No.: B4941210
M. Wt: 313.31 g/mol
InChI Key: LPOAAPRLBPOQAU-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a benzamide structure, with additional substituents including a methyl group and a nitro group on the phenyl ring

Properties

IUPAC Name

4-acetamido-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-14(4-3-5-15(10)19(22)23)18-16(21)12-6-8-13(9-7-12)17-11(2)20/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOAAPRLBPOQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-methyl-3-nitrophenyl)benzamide typically involves the acetylation of aniline derivatives. One common method is the reaction of 2-methyl-3-nitroaniline with acetic anhydride in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Formation of 2-amino-3-methylphenyl derivatives.

    Oxidation: Formation of nitroso derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-acetamido-N-(2-methyl-3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-3-nitrophenyl acetate
  • N-(4-methoxy-2-nitrophenyl)acetamide
  • 2-cyano-N-(2-nitrophenyl)acetamide

Uniqueness

4-acetamido-N-(2-methyl-3-nitrophenyl)benzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity

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